2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethylsulfanyl-substituted phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid typically involves multiple steps. One common approach is to start with the appropriate phenylacetic acid derivative, which is then subjected to a series of reactions to introduce the tert-butoxycarbonyl group and the trifluoromethylsulfanyl group. The reaction conditions often involve the use of strong bases, such as sodium hydroxide, and organic solvents like tetrahydrofuran (THF) or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trifluoromethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can be cleaved under acidic conditions, revealing the active amino group, which can then interact with biological targets. The trifluoromethylsulfanyl group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)phenyl}acetic acid: Similar structure but lacks the sulfanyl group.
2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(methylsulfanyl]phenyl}acetic acid: Similar structure but with a methylsulfanyl group instead of trifluoromethylsulfanyl.
Uniqueness
The presence of the trifluoromethylsulfanyl group in 2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid makes it unique compared to other similar compounds. This group can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H16F3NO4S |
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Molecular Weight |
351.34 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethylsulfanyl)phenyl]acetic acid |
InChI |
InChI=1S/C14H16F3NO4S/c1-13(2,3)22-12(21)18-10(11(19)20)8-4-6-9(7-5-8)23-14(15,16)17/h4-7,10H,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
KWVLNYLWJARMHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)SC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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